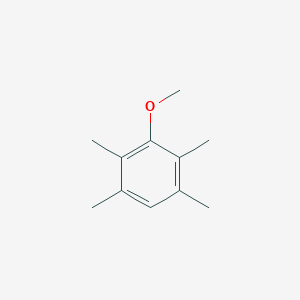

3-Methoxy-1,2,4,5-tetramethylbenzene

CAS No.: 14337-37-2

Cat. No.: VC4082418

Molecular Formula: C11H16O

Molecular Weight: 164.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14337-37-2 |

|---|---|

| Molecular Formula | C11H16O |

| Molecular Weight | 164.24 g/mol |

| IUPAC Name | 3-methoxy-1,2,4,5-tetramethylbenzene |

| Standard InChI | InChI=1S/C11H16O/c1-7-6-8(2)10(4)11(12-5)9(7)3/h6H,1-5H3 |

| Standard InChI Key | VEVHOGLUQUBJBW-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=C1C)OC)C)C |

| Canonical SMILES | CC1=CC(=C(C(=C1C)OC)C)C |

Introduction

Structural and Molecular Characteristics

Molecular Geometry and Substitution Patterns

The compound’s structure derives from the benzene core, with methyl groups occupying four adjacent positions (1,2,4,5) and a methoxy group (-OCH₃) at the 3 position. This arrangement creates significant steric hindrance due to the proximity of substituents, potentially influencing its crystalline packing and solubility . The methoxy group introduces electron-donating effects via resonance, altering the ring’s electronic density compared to purely alkylated analogs like durene (1,2,4,5-tetramethylbenzene) .

Theoretical Physicochemical Properties

While experimental data for 3-methoxy-1,2,4,5-tetramethylbenzene are absent, properties can be extrapolated from related compounds:

The methoxy group likely enhances water solubility marginally compared to nonpolar tetramethylbenzenes but retains significant hydrophobicity due to the methyl groups .

Synthetic Pathways and Challenges

Friedel-Crafts Alkylation and Methoxylation

A plausible route involves synthesizing 1,2,4,5-tetramethylbenzene (durene) via alkylation of xylene or trimethylbenzene precursors, as described in industrial patents . Subsequent methoxylation at the 3 position could employ:

-

Nitration followed by nucleophilic substitution: Introducing a nitro group via mixed acid, then displacing it with methoxide .

-

Direct electrophilic methoxylation: Using a directed ortho-metalation strategy to position the methoxy group selectively .

Catalytic Considerations

The steric bulk of tetramethylbenzene complicates electrophilic substitution. Catalysts such as AlCl₃ or zeolites may facilitate methoxylation by stabilizing transition states, though yields are likely low due to competing side reactions .

Applications in Materials Science

Polyimide Precursors

Durene derivatives are precursors to pyromellitic dianhydride (PMDA), a key monomer for heat-resistant polyimides . Introducing a methoxy group could modify polymer solubility or glass transition temperatures, enabling tailored materials for flexible electronics .

Liquid Crystals and Charge-Transfer Complexes

Methoxy- and methyl-substituted aromatics often exhibit mesomorphic behavior. The compound’s planar structure and electron-rich ring may facilitate charge-transfer interactions with electron-deficient partners, relevant in organic semiconductors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume